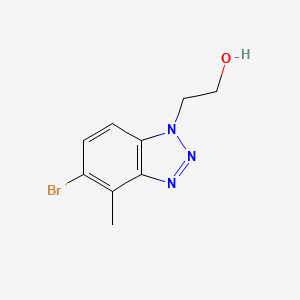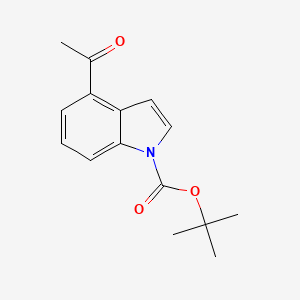
((Methacryloyloxy)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a methylene bridge, which is further connected to a 2-methylprop-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid typically involves the esterification of phosphonic acid derivatives with 2-methylprop-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylprop-2-enoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate esters and phosphine ligands.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to interact with enzymes that process phosphate substrates.
Medicine
In medicine, {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents. The compound’s ability to inhibit key enzymes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used as a flame retardant and a plasticizer. Its stability and reactivity make it suitable for incorporation into polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of {[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Methoxyphenyl isocyanate: A chemoselective reagent for amine protection/deprotection.
Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid): A polymer used in various industrial applications.
Uniqueness
{[(2-Methylprop-2-enoyl)oxy]methyl}phosphonic acid is unique due to its combination of a phosphonic acid group with a 2-methylprop-2-enoyl moiety. This structure imparts specific reactivity and stability, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C5H9O5P |
|---|---|
Poids moléculaire |
180.10 g/mol |
Nom IUPAC |
2-methylprop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
Clé InChI |
QHUQZGZZEWXSTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)




![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)





